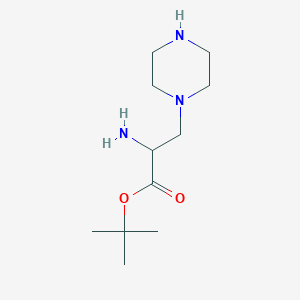
1-(2-Boc-aminoethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Boc-aminoethyl)piperazine is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
1-(2-Boc-aminoethyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Boc-aminoethyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can be used in coupling reactions, such as Buchwald-Hartwig amination, to form carbon-nitrogen bonds with aryl halides.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Boc-aminoethyl)piperazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Boc-aminoethyl)piperazine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming bonds with electrophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed under specific conditions .
Comparación Con Compuestos Similares
1-(2-Boc-aminoethyl)piperazine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
4-(2-Boc-aminoethyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-Boc-piperazine: Contains only the Boc-protected piperazine ring without the additional ethylamine group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the piperazine ring, providing a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C11H23N3O2 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)9(12)8-14-6-4-13-5-7-14/h9,13H,4-8,12H2,1-3H3 |
Clave InChI |
AHKDOLBRHXIVPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CN1CCNCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


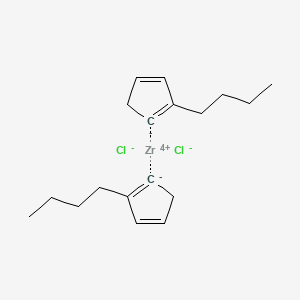
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
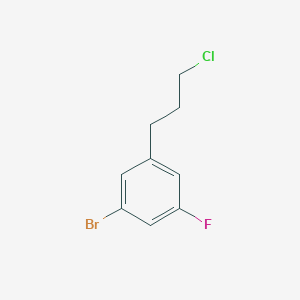
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
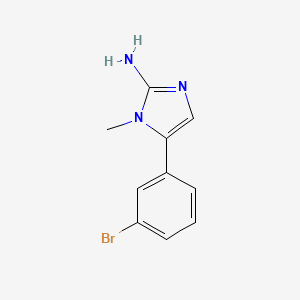
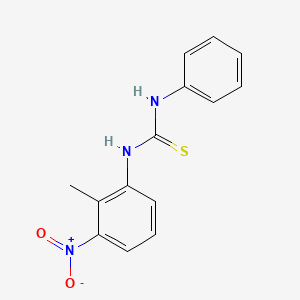
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
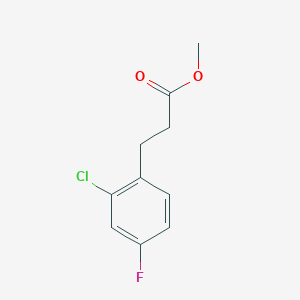
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
